molecular formula C10H5ClINO B1433750 2-Chloro-6-iodoquinoline-3-carbaldehyde CAS No. 1208330-17-9

2-Chloro-6-iodoquinoline-3-carbaldehyde

Cat. No.: B1433750
CAS No.: 1208330-17-9
M. Wt: 317.51 g/mol
InChI Key: RKHXCLITFYIJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-iodoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family. It is characterized by the presence of both chlorine and iodine atoms on the quinoline ring, which imparts unique chemical properties to the compound. This compound is typically a yellow solid that can melt and volatilize under certain conditions .

Preparation Methods

The synthesis of 2-Chloro-6-iodoquinoline-3-carbaldehyde involves several steps, starting from the quinoline ring system. One common method includes the condensation of quinoline with hydroxylamine hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to afford the respective 2-chloro-3-cyanoquinoline

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in these processes to ensure efficient production.

Chemical Reactions Analysis

2-Chloro-6-iodoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with amines, thiols, or other nucleophiles.

    Oxidation and Reduction: The aldehyde group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex structures.

Scientific Research Applications

2-Chloro-6-iodoquinoline-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound in the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.

    Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Chloro-6-iodoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

    2-Chloroquinoline-3-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and biological activity.

    6-Iodoquinoline-3-carbaldehyde: Lacks the chlorine atom, which can also affect its chemical properties and applications.

    2-Chloro-6-methoxyquinoline-3-carbaldehyde:

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which impart distinct reactivity and versatility in chemical synthesis and biological applications.

Biological Activity

2-Chloro-6-iodoquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves various chemical reactions, including oxidation and nucleophilic substitution. The compound can be synthesized from its precursors through the following general steps:

  • Oxidation : The alcoholic side chain can be oxidized to form the aldehyde using oxidizing agents such as diethyl diazene-1,2-dicarboxylate (DEAD) and zinc bromide.
  • Substitution : The chloro and iodo groups can undergo nucleophilic substitution to introduce other functional groups, enhancing the compound's biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of DNA Synthesis : The compound has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
  • Antioxidant Activity : It exhibits radical scavenging properties that can mitigate oxidative stress in cells .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated the antibacterial activity against several strains of bacteria, demonstrating notable inhibition zones:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli20.7 ± 1.5
This compoundS. aureus16.0 ± 1.7
Control (Ciprofloxacin)E. coli22.0 ± 1.0

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The cytotoxic effects of this compound have also been studied in various cancer cell lines. In vitro studies have shown that the compound exhibits high selectivity towards cancerous cells compared to non-cancerous cells, with mechanisms involving apoptosis induction and disruption of cellular pathways critical for tumor growth .

Case Studies

Several case studies highlight the efficacy of this compound in combating multidrug-resistant infections:

  • Study on Drug Resistance : A study demonstrated that this compound could circumvent resistance mechanisms in bacterial strains previously treated with conventional antibiotics, showing promise as a novel therapeutic agent against resistant infections .
  • Cytotoxicity in Cancer Models : Another research project assessed the compound's effects on human tumor cells, revealing significant cytotoxicity and potential for development into an anticancer drug .

Properties

IUPAC Name

2-chloro-6-iodoquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXCLITFYIJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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